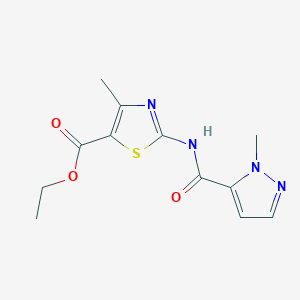

![molecular formula C16H14N4O3S B6530205 methyl 4-[2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazol-4-yl]benzoate CAS No. 1019096-84-4](/img/structure/B6530205.png)

methyl 4-[2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazol-4-yl]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-[2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazol-4-yl]benzoate” is a complex organic compound that contains a pyrazole ring. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The synthesis of pyrazoles can also involve reactions like silver-mediated [3 + 2] cycloaddition, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines .Molecular Structure Analysis

The molecular structure of pyrazoles is characterized by a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . This structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are involved in several reactions such as [3 + 2] cycloaddition of dialkyl azodicarboxylates with substituted propargylamines, Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones, and palladium-catalyzed coupling of aryl triflates with pyrazole derivatives .Aplicaciones Científicas De Investigación

Methyl 4-[2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazol-4-yl]benzoate has been studied for its potential applications in biological and biochemical research. It has been used in studies on cell differentiation, gene expression, protein synthesis, and enzyme activity. It has also been used in studies on the regulation of gene expression, signal transduction, and protein-protein interactions. Additionally, it has been used in studies on the regulation of cell proliferation, apoptosis, and cell cycle progression.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 5-amino-pyrazoles, have been used in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These compounds have been highlighted for their diverse applications, especially in the field of pharmaceutics and medicinal chemistry .

Mode of Action

It’s worth noting that similar compounds, such as 1-methylpyrazole-4-boronic acid pinacol ester, have been used as reagents for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides as potential jak2 inhibitors for myeloproliferative disorders therapy, and pyridine derivatives as tgf-β1 and active a signaling inhibitors .

Biochemical Pathways

Similar compounds have been involved in several reactions as reagents for the preparation of various biologically active compounds .

Result of Action

Similar compounds have been used in the synthesis of various biologically active compounds .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of methyl 4-[2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazol-4-yl]benzoate in laboratory experiments has a number of advantages. It is a relatively simple and inexpensive compound to synthesize and is easily available. Additionally, it is a relatively stable compound and is not easily degraded. However, there are some limitations to its use in laboratory experiments. It is a relatively weak inhibitor of GAPDH and may not be suitable for studies requiring a more potent inhibitor. Additionally, it can be toxic to cells at high concentrations and may interfere with other biochemical processes.

Direcciones Futuras

Methyl 4-[2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazol-4-yl]benzoate has a number of potential future directions. It could be further studied for its potential applications in drug discovery and development. Additionally, it could be used as a tool to study the regulation of gene expression, signal transduction pathways, and protein-protein interactions. Furthermore, it could be used to study the biochemical and physiological effects of other compounds and to develop new strategies for drug delivery. Finally, it could be used to study the regulation of cell proliferation, apoptosis, and cell cycle progression.

Métodos De Síntesis

Methyl 4-[2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazol-4-yl]benzoate can be synthesized from the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid and 1,3-thiazol-4-ylbenzene in the presence of anhydrous sodium acetate and acetic anhydride. The reaction is carried out in an inert atmosphere at a temperature of 80-90°C. The product is then purified by column chromatography and recrystallized from acetonitrile.

Safety and Hazards

Propiedades

IUPAC Name |

methyl 4-[2-[(2-methylpyrazole-3-carbonyl)amino]-1,3-thiazol-4-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S/c1-20-13(7-8-17-20)14(21)19-16-18-12(9-24-16)10-3-5-11(6-4-10)15(22)23-2/h3-9H,1-2H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMHLEAZNQMVLHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(2-methoxy-4-methylphenyl)acetamide](/img/structure/B6530129.png)

![2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide](/img/structure/B6530135.png)

![N-(4-acetamidophenyl)-2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide](/img/structure/B6530138.png)

![N-ethyl-2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide](/img/structure/B6530140.png)

![N-(4-chlorophenyl)-2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide](/img/structure/B6530148.png)

![N-cyclopropyl-2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide](/img/structure/B6530169.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6530172.png)

![1-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}-1H-pyrazole-5-carboxamide](/img/structure/B6530174.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6530194.png)

![4,6-difluoro-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6530226.png)